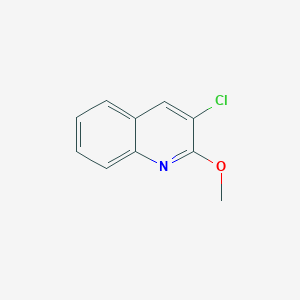

Quinoline, 3-chloro-2-methoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline, 3-chloro-2-methoxy-, is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . It is mainly used as solvents and is used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes . It is also used in the manufacture of perfumes, solvents, and flavorings .

Synthesis Analysis

Quinoline derivatives have been synthesized using various methods over the last few decades . This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis

Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions . It is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C 9 H 7 N chemical formula .Chemical Reactions Analysis

Quinoline undergoes nucleophilic and electrophilic substitution reactions . For example, 3- (2-Aminoethyl)-7-chloro-4-methoxy-2-quinolone was prepared by methylation of 7-chloro-4-hydroxy-3- (2-pnthalimidoethyl)-2-quinolone and removal of the phthaloyl group .Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . It exhibits chemical reactivity similar to the benzene and pyridine ring system .Applications De Recherche Scientifique

Antimicrobial Activity

- Quinoline derivatives, including 3-chloro-2-methoxyquinoline, show promising antimicrobial activity. Some derivatives have been synthesized and evaluated against various bacterial and fungal strains, exhibiting moderate to high effectiveness (El-Gamal, Hagrs, & Abulkhair, 2016).

Antimalarial and Antioxidant Properties

- Novel quinoline-based chalcones, including those with methoxy substitutions, have been synthesized and demonstrated significant antimalarial, anti-inflammatory, antioxidant, and antidiabetic activities. Some compounds even outperformed standard drugs in these roles (Peerzade, Jadhav, & Bhosale, 2020).

Chemical Synthesis and Applications

- 3-Chloro-2-methoxyquinoline is utilized in the synthesis of various chemical compounds. It has been used in the preparation of different quinoline derivatives, highlighting its versatility in chemical synthesis (Patrick, Rogers, & Gorrell, 2002).

Antibacterial Activity

- Synthesized quinoline derivatives, including those with a 3-chloro-2-methoxy component, have shown potent antibacterial activities against multiple bacterial strains, suggesting their potential in developing new antibacterial agents (Singh et al., 2010).

Pharmaceutical Intermediates

- Quinoline derivatives, such as 3-chloro-2-methoxyquinoline, are important intermediates in the pharmaceutical industry for the production of various active compounds. Their synthesis and modification are key for drug development (Wang et al., 2018).

Corrosion Inhibition

- Quinoline derivatives, including those with methoxy and chloro substituents, are effective as anticorrosive materials. They form stable chelating complexes with metallic surfaces, making them suitable for corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).

Antimicrobial Screening

- 3-Chloro-2-methoxyquinoline-based compounds have been assessed for their antimicrobial properties against a variety of microbes, showing promising results in this field (Khunt, Datta, & Parikh, 2002).

Synthesis of Pharmaceutically Active Compounds

- 3-Chloro-2-methoxyquinoline is used in the synthesis of various pharmaceutically active compounds, demonstrating its significant role in the development of new pharmaceuticals (Bänziger et al., 2000).

Inhibition of Enzymatic Activity

- Quinoline derivatives have been shown to inhibit certain enzymes, such as Src kinase, suggesting their potential use in targeting specific biochemical pathways in disease treatment (Boschelli et al., 2003).

Fluorescent Probes for Biological Studies

- Quinoline derivatives have been developed as fluorescent probes for selective detection in biological applications, such as in living cells. Their ability to detect specific molecules like glutathione highlights their utility in bioimaging and diagnostics (Mani et al., 2020).

Mécanisme D'action

Orientations Futures

There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, this mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs . The primary focus of this review is to highlight the routes to synthesizing functionalized quinoline derivatives . This was achieved using updated literature, stating the biological activities and mechanisms through which these compounds administer relief .

Propriétés

IUPAC Name |

3-chloro-2-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-10-8(11)6-7-4-2-3-5-9(7)12-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIHYJGSUSUAAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol](/img/structure/B3015832.png)

![1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3015834.png)

![5-cyclopropyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015837.png)

![1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B3015845.png)

![1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B3015847.png)

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanoic acid](/img/structure/B3015849.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B3015850.png)

![(E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B3015851.png)

![(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3015852.png)